molecular formula C9H13NO2S B512098 Ethyl 4-isopropylthiazole-5-carboxylate CAS No. 81569-57-5

Ethyl 4-isopropylthiazole-5-carboxylate

Cat. No. B512098
M. Wt: 199.27g/mol
InChI Key: QUMFJYBJMPXPBS-UHFFFAOYSA-N
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Patent
US06515124B2

Procedure details

A solution of thioformamide (prepared according to A1-Razzar et al. U.S. Pat, No. 5,559158; 1.2 g, 20 mmol) and 2-chloro-4-methyl-3-oxopentanoic acid ethyl ester (2.0 g, 10 mmol) in ethanol (20 mL) was heated at reflux for 17 h. The reaction mixture was evaporated to dryness and the residue was chromatographed over silica gel (5-20% ethyl acetate/hexanes) to give 4-(1-methylethyl)thiazole-5-carboxylic acid ethyl ester (720 mg, 36% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([NH2:3])=[S:2].[CH2:4]([O:6][C:7](=[O:15])[CH:8](Cl)[C:9](=O)[CH:10]([CH3:12])[CH3:11])[CH3:5]>C(O)C>[CH2:4]([O:6][C:7]([C:8]1[S:2][CH:1]=[N:3][C:9]=1[CH:10]([CH3:12])[CH3:11])=[O:15])[CH3:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=S)N
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
C(C)OC(C(C(C(C)C)=O)Cl)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 17 h
Duration
17 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed over silica gel (5-20% ethyl acetate/hexanes)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=C(N=CS1)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 720 mg
YIELD: PERCENTYIELD 36%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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